molecular formula C29H24O2 B14423398 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone CAS No. 80955-83-5

1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone

Cat. No.: B14423398
CAS No.: 80955-83-5
M. Wt: 404.5 g/mol
InChI Key: GEEUSYMEUMAJND-UHFFFAOYSA-N
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Description

1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is an organic compound with the molecular formula C29H24O2 It is a derivative of benzophenone and is characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone is unique due to its complex aromatic structure and the presence of multiple substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from simpler analogs .

Properties

CAS No.

80955-83-5

Molecular Formula

C29H24O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-(3-benzoyl-2,5-dimethyl-4,6-diphenylphenyl)ethanone

InChI

InChI=1S/C29H24O2/c1-19-25(21(3)30)26(22-13-7-4-8-14-22)20(2)27(23-15-9-5-10-16-23)28(19)29(31)24-17-11-6-12-18-24/h4-18H,1-3H3

InChI Key

GEEUSYMEUMAJND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C)C(=O)C)C4=CC=CC=C4

Origin of Product

United States

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